molecular formula C7H15ClN2O B14134648 1-Chloro-3-piperazin-1-ylpropan-2-ol CAS No. 39262-25-4

1-Chloro-3-piperazin-1-ylpropan-2-ol

Katalognummer: B14134648
CAS-Nummer: 39262-25-4
Molekulargewicht: 178.66 g/mol
InChI-Schlüssel: IXCFLAZKSCPSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-piperazin-1-ylpropan-2-ol is a chemical compound that features a piperazine ring, a chlorine atom, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-piperazin-1-ylpropan-2-ol typically involves the reaction of 1-chloro-3-chloropropan-2-ol with piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

1-chloro-3-chloropropan-2-ol+piperazineThis compound\text{1-chloro-3-chloropropan-2-ol} + \text{piperazine} \rightarrow \text{this compound} 1-chloro-3-chloropropan-2-ol+piperazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-piperazin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-azido-3-piperazin-1-ylpropan-2-ol, while oxidation with potassium permanganate can produce 1-chloro-3-piperazin-1-ylpropan-2-one.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-piperazin-1-ylpropan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-piperazin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to biological effects. The chlorine atom and hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-3-piperazin-1-ylpropan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-Azido-3-piperazin-1-ylpropan-2-ol: Similar structure but with an azide group instead of a chlorine atom.

Uniqueness

1-Chloro-3-piperazin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.

Eigenschaften

CAS-Nummer

39262-25-4

Molekularformel

C7H15ClN2O

Molekulargewicht

178.66 g/mol

IUPAC-Name

1-chloro-3-piperazin-1-ylpropan-2-ol

InChI

InChI=1S/C7H15ClN2O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6H2

InChI-Schlüssel

IXCFLAZKSCPSIU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.